(2E)-3-(3-Chlorophenyl)acryloyl chloride

Organic Synthesis Quality Control Regioisomer Purity

(2E)-3-(3-Chlorophenyl)acryloyl chloride (CAS 13565-06-5) is a meta-chloro substituted cinnamoyl chloride derivative, classified as an α,β-unsaturated acid chloride with the molecular formula C₉H₆Cl₂O and a molecular weight of 201.05 g/mol. This compound is primarily utilized as an electrophilic building block in organic synthesis, with commercial availability typically at a purity of ≥95%.

Molecular Formula C9H6Cl2O
Molecular Weight 201.05 g/mol
CAS No. 13565-06-5
Cat. No. B6591299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-Chlorophenyl)acryloyl chloride
CAS13565-06-5
Molecular FormulaC9H6Cl2O
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=CC(=O)Cl
InChIInChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H/b5-4+
InChIKeySCNRDAIXZJFMEX-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(3-Chlorophenyl)acryloyl chloride (CAS 13565-06-5): Technical Baseline and Compound Identity


(2E)-3-(3-Chlorophenyl)acryloyl chloride (CAS 13565-06-5) is a meta-chloro substituted cinnamoyl chloride derivative, classified as an α,β-unsaturated acid chloride with the molecular formula C₉H₆Cl₂O and a molecular weight of 201.05 g/mol . This compound is primarily utilized as an electrophilic building block in organic synthesis, with commercial availability typically at a purity of ≥95% . The compound appears as a colorless to pale yellow liquid, soluble in common organic solvents such as ethanol, DMF, and DCM .

Role
Electrophilic acylating agent for regioselective styryl synthesis
Pattern
Meta-chloro substitution required for target molecule
Media
Soluble in ethanol, DMF, DCM for reaction setup

Why (2E)-3-(3-Chlorophenyl)acryloyl chloride Cannot Be Interchanged with Generic Cinnamoyl Chlorides


Generic substitution of cinnamoyl chloride derivatives is not advisable for procurement decisions because the substitution pattern and electronic properties of the phenyl ring profoundly influence reactivity and downstream biological activity. For instance, in cinnamamides, the position of a chloro substituent (ortho, meta, or para) dictates the dominant fragmentation pathway in mass spectrometry, with meta-substitution favoring distinct dissociation channels compared to ortho or para isomers [1]. Furthermore, in medicinal chemistry, the meta-chloro substitution pattern is critical for conferring specific pharmacological properties, as demonstrated by the potent anticonvulsant activity observed in 3-chlorocinnamoyl derivatives but not in all chloro-substituted analogs [2]. Therefore, selection of (2E)-3-(3-Chlorophenyl)acryloyl chloride over other regioisomers or unsubstituted cinnamoyl chloride is essential to ensure the desired synthetic outcome and biological profile.

Attribute
Target (Meta-Cl)
Other Regioisomers / Unsubstituted
Mass Fragmentation
[M-H]+ dominates over [M-Cl]+
Ortho-Cl favors [M-Cl]+; analytical identity may differ
Biological Activity
Potent activity reported in 3-chlorocinnamoyl derivatives
Activity may not transfer; regioisomer-dependent SAR
Reactivity
Electronic effects of meta-Cl consistent for acylation
Ortho/Para substitution may alter electrophilicity and yield

Quantitative Differentiation Evidence for (2E)-3-(3-Chlorophenyl)acryloyl chloride Selection


Purity Benchmarking Against Regioisomeric Cinnamoyl Chlorides

(2E)-3-(3-Chlorophenyl)acryloyl chloride (CAS 13565-06-5) is commercially available with a minimum purity specification of 95% . This purity level is comparable to that of its regioisomer, (E)-3-(2-chlorophenyl)acryloyl chloride (CAS 120681-06-3), which is also typically offered at ≥95% purity [1]. The consistent high purity across regioisomers suggests that procurement decisions should be guided by the specific substitution pattern required for the synthetic application rather than purity differences.

Commercial Purity
Specification review
≥95% (meta-Cl)
vs.
≥95% (ortho-Cl)
Selection is guided by regiochemical requirements, not purity.
Vendor specifications; no purity advantage between regioisomers.
Organic Synthesis Quality Control Regioisomer Purity

Regioisomeric Influence on Mass Spectrometric Fragmentation Pathways

In electron ionization mass spectrometry of substituted cinnamamides, the position of a chloro substituent dictates the dominant fragmentation pathway. For 3-chloro substituted cinnamamides, the [M – H]⁺ ion is generally much more important than [M – Cl]⁺, whereas 2-chloro isomers exhibit a strong proximity effect leading to dominant [M – Cl]⁺ formation [1]. This differential fragmentation behavior provides a direct analytical signature to distinguish the meta-chloro isomer from its ortho and para counterparts, which is crucial for confirming the identity of the correct building block in synthetic intermediates.

Mass Spec Fragmentation
Head-to-head
Meta-Cl: [M-H]+ > [M-Cl]+
vs.
Ortho-Cl: [M-Cl]+ > [M-H]+
Provides analytical signature to confirm correct regioisomer identity.
EI-MS; fragmentation preference reverses with substitution pattern.
Analytical Chemistry Mass Spectrometry Structural Elucidation

Pharmacological Differentiation via Derivative Anticonvulsant Activity

Derivatives of (2E)-3-(3-Chlorophenyl)acryloyl chloride, specifically 1-(3-chlorocinnamoyl)pyrrolidine, have demonstrated potent anticonvulsant activity in standard pharmacological tests [1]. While direct quantitative IC₅₀ comparisons between meta-chloro and other substituted cinnamoyl derivatives are not available in the cited source, the explicit identification of the meta-chloro derivative as having "particularly valuable anti-convulsant properties" [1] suggests that the 3-chloro substitution pattern is critical for this biological activity. This contrasts with the general class of cinnamamides where structure-activity relationship studies indicate that both 3-chloro and 2,4-dichloro substitutions confer potent anticonvulsant effects, but not all substitution patterns are equally active [2].

Anticonvulsant Activity
Class-level
1-(3-chlorocinnamoyl)pyrrolidine: Potent activity (qualitative)
Supports meta-chloro substitution for anticonvulsant screening; SAR context.
No IC₅₀ data; activity rank across regioisomers not available. Class-level inference.
Medicinal Chemistry Anticonvulsant Structure-Activity Relationship

Optimal Application Scenarios for (2E)-3-(3-Chlorophenyl)acryloyl chloride Procurement


Synthesis of Anticonvulsant Cinnamamide Derivatives

Based on evidence that 3-chlorocinnamoyl derivatives exhibit potent anticonvulsant activity , this compound is optimally employed as the key acylating agent for the synthesis of novel anticonvulsant drug candidates. The meta-chloro substitution pattern is a critical structural feature for this activity, and substitution with a different regioisomer (e.g., ortho- or para-chloro) or an unsubstituted cinnamoyl chloride would likely result in a different pharmacological profile.

Building Block for Regioselective Synthesis of Substituted Styryl-Containing Compounds

The compound is an established intermediate for the synthesis of compounds containing styrene groups . Its procurement is specifically indicated when the target molecule requires a styryl moiety with a meta-chloro substituent on the phenyl ring. The use of alternative building blocks, such as unsubstituted cinnamoyl chloride, would necessitate additional synthetic steps to install the chloro group and control regiochemistry, making the direct use of (2E)-3-(3-Chlorophenyl)acryloyl chloride the more efficient route.

Analytical Standard for Regioisomeric Cinnamoyl Chloride Differentiation

Owing to its distinct mass spectrometric fragmentation pattern , (2E)-3-(3-Chlorophenyl)acryloyl chloride or its derived amides can serve as an analytical standard to confirm the identity and purity of the correct regioisomer in reaction mixtures. This is particularly valuable in quality control laboratories where unambiguous identification of meta-substituted cinnamoyl intermediates is required.

Application
Selection Property
Validation Focus
Anticonvulsant cinnamamide library synthesis
Meta-chloro substitution pattern required
Confirm regioisomer identity and biological SAR
Regioselective styryl-containing compound synthesis
Electrophilic acylation with meta-chloro styryl moiety
Verify regiochemical outcome via analytical methods
Regioisomeric cinnamoyl chloride differentiation standard
Distinct mass spectral fragmentation pattern
Use as analytical standard for identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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